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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylpyridine

CAS No.: 177976-31-7

Cat. No.: B065119

Get Quote

CAS: 177976-31-7 Molecular Formula: C

H

ClN Molecular Weight: 203.67 g/mol [1][2]

Executive Summary: The "Phenyl-Pyridyl Switch"
In modern drug discovery, optimizing physicochemical properties without sacrificing potency is

a persistent challenge. 3-(Chloromethyl)-5-phenylpyridine serves as a critical electrophilic

building block for installing the 5-phenylpyridin-3-yl-methyl motif.[1] This moiety is frequently

employed as a bioisostere for the biphenyl-methyl group—a strategy known as the "Phenyl-

Pyridyl Switch."[1]

Incorporating the pyridine nitrogen at the 3-position relative to the linker and the 5-position

relative to the phenyl ring offers three distinct medicinal chemistry advantages:

Solubility Enhancement: The pyridine nitrogen (pKa ~5.2) provides a handle for protonation

and hydrogen bonding, significantly improving aqueous solubility compared to the lipophilic

biphenyl analog.
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Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to

oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

Vector Positioning: The meta-substitution pattern (3,5-disubstitution) enforces a specific

geometry, often used to direct substituents into deep hydrophobic pockets in kinases (e.g.,

PI3K, mTOR) and GPCRs (e.g., mGluR4).

Chemical Properties & Handling
Stability Warning: As a benzylic chloride analog, this compound is an alkylating agent and is

susceptible to hydrolysis.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Reactivity: Highly reactive toward nucleophiles (amines, thiols, alkoxides) via

mechanisms.

Safety: Potent lachrymator and skin irritant.[1] Handle exclusively in a fume hood.

Synthetic Utility & Protocols
Strategic Synthesis of the Scaffold
While commercially available, in-house synthesis allows for the introduction of diverse aryl

groups. The most robust route utilizes a Suzuki-Miyaura coupling followed by chlorination.[1]

DOT Diagram: Synthetic Workflow

5-Bromo-3-hydroxymethylpyridine Step 1: Suzuki Coupling
(Ph-B(OH)2, Pd(dppf)Cl2)

 Ar-B(OH)2 Intermediate:
(5-Phenylpyridin-3-yl)methanol

Step 2: Chlorination
(SOCl2, DCM)

Product:
3-(Chloromethyl)-5-phenylpyridine

Click to download full resolution via product page

Caption: Modular synthesis of 3-(chloromethyl)-5-phenylpyridine from brominated

precursors.

Protocol A: Conversion of Alcohol to Chloride
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Context: This protocol describes the conversion of (5-phenylpyridin-3-yl)methanol to the title

compound. Thionyl chloride (

) is preferred over

for ease of purification.

Reagents:

(5-Phenylpyridin-3-yl)methanol (1.0 equiv)[1]

Thionyl Chloride (

) (1.5 equiv)

Dichloromethane (DCM) (Anhydrous)

Catalytic DMF (1-2 drops)[1]

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

Dissolution: Dissolve (5-phenylpyridin-3-yl)methanol (e.g., 1.85 g, 10 mmol) in anhydrous

DCM (20 mL). Cool the solution to 0°C using an ice bath.

Activation: Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack intermediate,

accelerating the reaction.

Addition: Dropwise add

(1.1 mL, 15 mmol) over 10 minutes. Caution: Gas evolution (HCl, SO2).

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2

hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

will be higher than starting material).

Workup (Critical for Stability):
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Concentrate the reaction mixture in vacuo to remove excess

and DCM.

Neutralization: Redissolve the residue in DCM and wash rapidly with saturated aqueous

(cold). Note: Do not prolong exposure to water to prevent hydrolysis.[1]

Dry the organic layer over anhydrous

, filter, and concentrate.

Purification: The crude material is often pure enough (>95%) for subsequent coupling. If

necessary, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: Derivatization (Library Generation)
Context: Using the scaffold to alkylate a secondary amine (e.g., piperazine or morpholine

derivative) for SAR exploration.

Reagents:

3-(Chloromethyl)-5-phenylpyridine (1.0 equiv)[1]

Secondary Amine (1.1 equiv)

(3.0 equiv) or DIPEA (2.0 equiv)

Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

Mixture: In a reaction vial, suspend the secondary amine (1.1 mmol) and

(3.0 mmol) in MeCN (5 mL).

Addition: Add 3-(chloromethyl)-5-phenylpyridine (1.0 mmol) dissolved in minimal MeCN.

Heating: Heat the mixture to 60°C for 4-12 hours.
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Validation: Monitor by LC-MS. The product should show a distinct M+1 peak.

Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via preparative HPLC

(Water/Acetonitrile with 0.1% Formic Acid).

Case Study: Design of Dual PI3K/mTOR Inhibitors
Rationale: Many kinase inhibitors target the ATP binding pocket using a "hinge binder"

connected to a hydrophobic moiety. The 5-phenylpyridine motif is an excellent replacement for

the biphenyl group found in early generation inhibitors.[1]

Comparative Data: Biphenyl vs. Phenylpyridine

Property
Biphenyl-Methyl
Moiety

5-Phenylpyridin-3-
yl-methyl

Impact

LogP (Lipophilicity) ~4.5 (High) ~3.2 (Moderate)
Improved

bioavailability

Aq.[1] Solubility < 1 µg/mL > 50 µg/mL (pH 5.[1]0)
Better formulation

options

Metabolic Liability
High (Ring

hydroxylation)

Low (Electron

deficient)

Increased Half-life (

)

H-Bonding None Pyridine N (Acceptor)

Potential for new

solvent-front

interactions

DOT Diagram: Pharmacophore Logic
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3-(Chloromethyl)-5-phenylpyridine

5-Phenyl Group:
Pi-Stacking / Hydrophobic Interaction

Pyridine Nitrogen:
H-Bond Acceptor / Solubilizing Group

Chloromethyl -> Amine Linker:
Flexible Tether

Kinase Hydrophobic Pocket II Solvent Exposed Region
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Caption: Pharmacophore mapping of the phenyl-pyridine scaffold in kinase inhibitor design.

Troubleshooting & Optimization
Problem: Low yield in alkylation reaction.

Cause: Hydrolysis of the chloride due to wet solvent.

Solution: Ensure MeCN/DMF is anhydrous.[1] Add molecular sieves (3Å) to the reaction.

Problem: Formation of bis-alkylated byproduct (if using primary amines).

Solution: Use a large excess of the amine (5-10 equiv) or protect the amine first.[1]

Problem: Instability during storage.

Solution: Convert the chloride to the Hydrochloride salt (treat with HCl in dioxane) for long-

term stability. The salt is a stable solid; the free base is often an oil or low-melting solid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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